molecular formula C16H13F3N2O2 B2576067 3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine CAS No. 1903891-04-2

3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B2576067
CAS No.: 1903891-04-2
M. Wt: 322.287
InChI Key: KQOFNUHGAXDEHR-UHFFFAOYSA-N
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Description

3-({1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine is a sophisticated heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and agrochemical discovery. Its structure integrates three key pharmacophoric elements: a pyridine ring, a conformationally restrained azetidine, and a 2-(trifluoromethyl)benzoyl group. The incorporation of the trifluoromethylpyridine (TFMP) moiety is a well-established strategy in lead optimization, as this group is known to significantly influence the biological activity, metabolic stability, and bioavailability of molecules . The azetidine ring provides a valuable scaffold in drug design, contributing to molecular geometry and interaction with biological targets . This compound is of high interest for researchers screening for new bioactive molecules. TFMP derivatives represent a dominant class in modern agrochemicals, with numerous examples functioning as highly effective herbicides, insecticides, and fungicides . In the pharmaceutical realm, TFMP-containing compounds are investigated for a wide range of therapeutic areas, and their mechanism of action often involves targeted inhibition of key enzymes or receptors . The specific stereochemistry and ether linkage in this molecule make it a promising intermediate for constructing more complex chemical entities or for use in asymmetric catalysis, similar to other immobilized TFMP-based ligands . Researchers can utilize this compound as a versatile building block for the synthesis of novel compounds or as a probe for studying biochemical pathways. Disclaimer: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

(3-pyridin-3-yloxyazetidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)14-6-2-1-5-13(14)15(22)21-9-12(10-21)23-11-4-3-7-20-8-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOFNUHGAXDEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule . The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Chemistry

In chemical research, 3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine serves as a valuable building block for synthesizing more complex molecules. Its unique reactivity allows for the exploration of new synthetic methodologies and reaction mechanisms. For example, it can undergo oxidation reactions, particularly at the azetidine ring, leading to various oxidized derivatives .

Biology

The compound exhibits promising biological activities that warrant further investigation. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, making it a potential lead compound in drug discovery. Its structural features may allow it to interact with specific biological targets, influencing pathways related to disease processes .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for therapeutic applications. Research indicates potential efficacy in treating conditions such as cancer and inflammation due to their ability to modulate biological targets. The compound's structural diversity may also contribute to its effectiveness against various diseases .

Industry

From an industrial perspective, this compound could be utilized in developing new materials with enhanced properties such as stability and reactivity. Its unique chemical structure allows for applications in pharmaceuticals and agrochemicals, where it may serve as an active ingredient or intermediate in the synthesis of more complex compounds .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityInvestigated derivatives of this compound for anticancer properties. Some showed moderate activity against cancer cell lines (e.g., PC3, K562) .
Study 2Enzyme InhibitionAssessed the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated potential for selective inhibition .
Study 3Material DevelopmentExplored the use of this compound in creating novel materials with unique electronic properties suitable for advanced applications .

Mechanism of Action

The mechanism of action of 3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The azetidine ring and pyridine moiety contribute to the compound’s binding affinity and specificity for certain enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Modifications

Pyridine-Azetidine Hybrids
  • BF13935 (3-({1-[4-(1H-Pyrrol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine): Structurally analogous to the target compound, BF13935 replaces the 2-CF₃ group with a 4-pyrrole substituent on the benzoyl ring.
Piperazine-Based Analogs (UDO and UDD)
  • UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone
  • UDD: N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine These compounds replace azetidine with a piperazine ring and exhibit potent CYP51 inhibition against Trypanosoma cruzi. The trifluoromethyl groups enhance target binding, but their larger piperazine cores may reduce metabolic stability compared to azetidine-based compounds .

Fluorinated Substituents in Patent Compounds

  • Example 53 (EP 3 532 474 B1): 5-Fluoro-N-(6-methoxy-2-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Shares a trifluoromethyl group and pyridine core but incorporates a triazolopyridine moiety.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Azetidine-pyridine 2-CF₃ benzoyl Structural focus; metabolic stability
BF13935 Azetidine-pyridine 4-Pyrrole benzoyl Structural analog; synthesis optimized
UDO Piperazine-pyridine 4-CF₃ phenyl, 4-chlorophenyl CYP51 inhibition (T. cruzi)
Example 53 (EP 3 532 474 B1) Triazolopyridine 2-CF₃ propan-2-yl, fluoro substituents Kinase inhibitor candidate

Key Research Findings

Role of Trifluoromethyl Groups: The -CF₃ group in the target compound enhances lipophilicity and electron-deficient character, improving membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .

Azetidine vs.

Synthetic Challenges : Protecting-group strategies (e.g., Boc in S26 synthesis) are critical for azetidine functionalization but add steps to the synthetic workflow .

Biological Activity

The compound 3-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine is a complex organic molecule characterized by its unique structural features, including a pyridine ring, an azetidine moiety, and a trifluoromethylbenzoyl group. These components suggest potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The chemical formula for this compound is C16H15F3N2O2C_{16}H_{15}F_3N_2O_2 with a molecular weight of approximately 348.3 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of this compound has not been extensively documented in the literature; however, insights can be drawn from related compounds.

Comparative Analysis with Similar Compounds

To better understand the potential activity of this compound, we can compare it with structurally related compounds:

Compound NameStructureBiological ActivityReference
6-(Pyridin-3-yl)-2,3-dihydropyridazin-3-oneStructureAnti-inflammatory
4-bromo-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazoleStructureAnticancer
6-(Pyridazinone derivatives)-Cytotoxicity against tumor cells

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study on related pyrimidine derivatives showed significant anti-inflammatory effects comparable to indomethacin, indicating that similar compounds may exhibit therapeutic potential in inflammatory conditions .
  • Cytotoxic Effects : Research on various derivatives revealed tumor-specific cytotoxicity, suggesting that the structure of azetidine-containing compounds may be crucial for their anticancer properties .
  • Antimicrobial Properties : Certain derivatives have demonstrated activity against pathogens like Helicobacter pylori, indicating potential for antimicrobial applications .

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